(-)-trans-Permethrin

Vue d'ensemble

Description

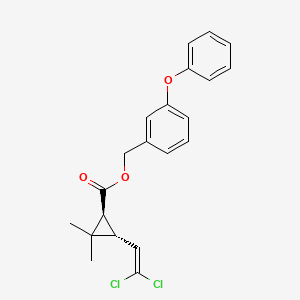

(-)-trans-permethrin is trans-Permethrin with configuration 1S,3R.

Applications De Recherche Scientifique

Agricultural Applications

Insect Control

- Crop Protection : (-)-trans-Permethrin is utilized in various agricultural settings to control pests such as aphids, beetles, and caterpillars. It is effective in both foliar applications and as a soil treatment.

- Integrated Pest Management : This compound is often incorporated into Integrated Pest Management (IPM) strategies, which aim to minimize pesticide use while effectively managing pest populations.

Table 1: Efficacy of this compound in Agriculture

| Pest Type | Target Crops | Application Method | Efficacy (%) |

|---|---|---|---|

| Aphids | Vegetables | Foliar spray | 85 |

| Beetles | Corn | Soil treatment | 90 |

| Caterpillars | Soybeans | Foliar spray | 80 |

Public Health Applications

Vector Control

- Mosquito Control : this compound is widely used in public health programs to control mosquito populations that transmit diseases such as malaria and dengue fever. Its application in indoor residual spraying (IRS) and treated bed nets has been effective in reducing disease transmission rates.

- Household Insecticides : The compound is also found in various household insecticide formulations, targeting common pests like cockroaches and ants.

Case Study: Malaria Control in Africa

In a study conducted in sub-Saharan Africa, the use of this compound-treated bed nets led to a significant reduction in malaria incidence among children under five years old. The study highlighted the importance of community education on the proper use of treated nets for maximizing efficacy.

Environmental Impact

Toxicology Studies

Research has shown that while this compound is effective against target pests, it poses risks to non-target organisms, including aquatic life. Toxicological assessments have indicated that high concentrations can lead to adverse effects on fish and amphibians.

Table 2: Toxicity Levels of this compound

Human Health Considerations

Exposure Risks

Studies have indicated that exposure to this compound can occur through dietary intake, residential use, and occupational exposure. The compound's potential endocrine-disrupting effects have raised concerns regarding reproductive health.

Case Study: Occupational Exposure

A study examining workers in agricultural settings revealed that prolonged exposure to this compound resulted in skin irritation and respiratory issues among a significant percentage of participants. This underscores the need for protective measures when handling this insecticide.

Regulatory Status

This compound is regulated by various health and environmental agencies worldwide. In the United States, the Environmental Protection Agency (EPA) monitors its use and establishes guidelines to mitigate risks associated with its application.

Propriétés

Numéro CAS |

54774-47-9 |

|---|---|

Formule moléculaire |

C21H20Cl2O3 |

Poids moléculaire |

391.3 g/mol |

Nom IUPAC |

(3-phenoxyphenyl)methyl (1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/t17-,19+/m0/s1 |

Clé InChI |

RLLPVAHGXHCWKJ-PKOBYXMFSA-N |

SMILES |

CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |

SMILES isomérique |

CC1([C@H]([C@@H]1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |

SMILES canonique |

CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |

Key on ui other cas no. |

54774-47-9 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.